POVPC
Description
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDALSACBQVTN-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634936 | |
| Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121324-31-0 | |
| Record name | 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Step | Reactant | Reagent/Catalyst | Conditions | Yield |
|---|---|---|---|---|
| 1 | 5-Pentanolide | H₂SO₄, MeOH | Reflux, 5 h | 99% |
| 2 | Methyl-5-hydroxypentanoate | PCC | CH₂Cl₂, RT, 12 h | 70% |
| 3 | Methyl-5-oxopentanoate | Trimethylorthoformate | p-TsOH, MeOH, RT, 12 h | 75% |
| 4 | 5-Dimethoxypentanoic acid | DCC/DMAP | CHCl₃, RT, 48 h | 86% |
| 5 | Acetal-protected PC | Amberlyst-15 | Acetone/H₂O, 6 h | 77% |
Isotopic Labeling Strategies for Metabolic Tracing
Radiolabeled this compound, essential for tracking cellular uptake and metabolism, is synthesized via cyanide-mediated incorporation of ¹⁴C. As described by Gugiu et al. (2011), 4-bromo-1,1-dimethoxybutane reacts with ¹⁴C-potassium cyanide (¹⁴C-KCN) in dimethylformamide (DMF) to form ¹⁴C-5,5-dimethoxypentanenitrile. Alkaline hydrolysis converts this nitrile to ¹⁴C-5,5-dimethoxypentanoic acid, which is subsequently coupled to lyso-PC using DCC/DMAP, mirroring the non-labeled synthesis. The final deprotection step ensures retention of the radiolabel, enabling precise quantification in metabolic assays.
Analytical Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms intermediate structures: methyl-5-hydroxypentanoate (δ 1.50–1.70 ppm, m, 2H; δ 3.65 ppm, s, 3H) and methyl-5-oxopentanoate (δ 2.45 ppm, t, 2H; δ 9.75 ppm, s, 1H). For this compound, the aldehyde proton resonates at δ 9.89 ppm (s, 1H), while the sn-glycerophosphocholine backbone shows characteristic peaks at δ 3.22 ppm (s, 9H, choline) and δ 4.20–4.40 ppm (m, 4H, glycerol).
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) identifies this compound with a molecular ion [M+H]⁺ at m/z 650.4. High-resolution LC-MS/MS further validates the structure, revealing fragment ions at m/z 184.1 (phosphocholine headgroup) and m/z 466.3 (palmitoyl-oxovaleroyl chain).
Table 2: Spectroscopic Data for this compound and Intermediates
| Compound | ¹H NMR Key Signals (δ, ppm) | ESI-MS ([M+H]⁺) |
|---|---|---|
| Methyl-5-hydroxypentanoate | 1.50–1.70 (m, 2H), 3.65 (s, 3H) | 147.1 |
| Methyl-5-oxopentanoate | 2.45 (t, 2H), 9.75 (s, 1H) | 159.1 |
| This compound | 9.89 (s, 1H), 3.22 (s, 9H) | 650.4 |
Enzymatic Reduction and Metabolic Fate
Aldose reductase (AR) catalyzes the NADPH-dependent reduction of this compound to 1-palmitoyl-2-(5-hydroxyvaleroyl)-PC, a proinflammatory metabolite. Steady-state kinetics reveal a Kₘ of 12.5 μM and kₐₜₜ of 0.45 s⁻¹ for AR, indicating high substrate affinity. Molecular docking simulations position the aldehyde group of this compound within 2.59 Å of NADPH’s nicotinamide ring, facilitating hydride transfer.
Applications in Biological Studies
This compound’s role in macrophage activation is elucidated through treatments of THP-1 cells, which upregulate TNF-α, IL-6, and MCP-1 by 3–5 fold compared to controls. Fluorescent analogs like BODIPY-POVPE (BY-POVPE) demonstrate covalent binding to cell surface proteins, particularly those involved in lipid transport (e.g., Annexin A2) and apoptosis (e.g., HSP70) .
Chemical Reactions Analysis
Formation and Identification
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Formation: POVPC is generated in the highest concentration during the oxidation of the sn-2 arachidonic acid chain of PAPC (1-palmitoyl-2-(5-hydroxy-valeroyl)-sn-glycero-3-phosphocholine), a major phospholipid present in LDL .
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Identification: Liquid chromatography-mass spectrometry (LC-MS) is used for the chemical identification of this compound metabolites .
Metabolic Pathways
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Hydrolysis: this compound can be hydrolyzed to lysophosphatidylcholine (lyso-PC) .
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Reduction: this compound can be reduced to PAPC . Aldose reductase (AR) can catalyze the reduction of aldehyde phospholipids like this compound . Inhibitors of AR, such as sorbinil and tolrestat, can prevent the reduction of this compound .
Pro-inflammatory Activity and Reactions
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Pro-inflammatory Responses: this compound upregulates the expression of cytokine genes, including GM-CSF, TNF-α, MCP-1, IL-1β, IL-6, and IL-8, in THP-1-derived macrophages, increasing the pro-inflammatory activity .
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Smooth Muscle Cell Growth and Monocyte Binding: this compound stimulates smooth muscle cell growth and increases monocyte binding to endothelial cells .
Reactions with Aldose Reductase
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Catalytic Activity: The catalytic activity of aldose reductase (AR) with this compound can be measured by monitoring the disappearance of NADPH at 340 nm using a spectrophotometer .
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Enzyme Kinetics: Steady-state kinetic parameters can be calculated by fitting the Michaelis-Menten equation to the data obtained from measuring initial velocity at varying concentrations of this compound .
Impact on Phospholipid Bilayers
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Physical Properties: Oxidized phospholipids like this compound alter the physical properties of phospholipid bilayers .
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Membrane Structure: this compound influences the structure and dynamics of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) membranes .
Docking Studies
Scientific Research Applications
Inflammation and Cytokine Expression
- Pro-inflammatory Activity : Studies have shown that POVPC induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in macrophages and endothelial cells. This suggests a role for this compound in promoting chronic inflammation associated with atherosclerosis .
- Case Study : In a study involving human umbilical vein endothelial cells (HUVECs), treatment with this compound led to significant impairments in endothelial function, highlighting its potential role in vascular dysfunction .
Apoptosis Induction
- Cell Death Mechanisms : Research indicates that this compound is a potent inducer of apoptosis in vascular smooth muscle cells (VSMCs). It has been found to inhibit cell proliferation and promote cytotoxic effects, establishing it as a significant mediator of cell death under low serum conditions .
- Comparative Analysis : When compared to PGPC (another oxidized phospholipid), this compound demonstrated a greater capacity to induce apoptosis, reinforcing its potential implications in cardiovascular diseases .
Cardiovascular Health
- Association with Myocardial Infarction : Elevated levels of oxidized phosphatidylcholines, including this compound, have been observed in patients with ST-elevation myocardial infarction (STEMI). This elevation correlates with peak creatine kinase levels post-percutaneous coronary intervention (PPCI), suggesting that targeting these oxidized lipids could offer novel therapeutic pathways for myocardial salvage .
Lipid Peroxidation and Oxidative Stress
- Mechanistic Insights : this compound is implicated in lipid peroxidation processes that contribute to oxidative stress-related pathologies such as atherosclerosis and neurodegenerative diseases. Its role as a biomarker for oxidative stress further emphasizes its importance in clinical diagnostics .
Implications for Therapeutics
- Potential Therapeutic Targets : The modulation of this compound levels or its signaling pathways may provide new avenues for therapeutic interventions aimed at reducing inflammation and preventing cardiovascular diseases. For example, therapeutics that attenuate the activities of oxidized phospholipids could be beneficial for patients undergoing reperfusion therapy after myocardial infarction .
- Data Tables
-
- The compound this compound plays a crucial role in various biological processes related to inflammation, apoptosis, and cardiovascular health. Its applications extend from basic research to potential clinical implications, making it a significant focus for future studies aimed at understanding and mitigating oxidative stress-related diseases.
Mechanism of Action
POVPC exerts its effects primarily through its interaction with the CD36 scavenger receptor. This interaction leads to the uptake of oxLDL by macrophages, promoting foam cell formation and contributing to the development of atherosclerotic plaques . Additionally, this compound can induce apoptosis in endothelial cells and vascular smooth muscle cells by activating signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxidized Phospholipids
PGPC (1-Palmitoyl-2-Glutaroyl-sn-Glycero-3-Phosphocholine)
- Structural Difference : PGPC has a carboxyl (-COOH) group at the sn-2 position instead of POVPC’s aldehyde (-CHO) .
- Biological Activity: Inflammation: PGPC induces both monocyte and neutrophil binding to endothelial cells (ECs) by upregulating E-selectin and VCAM-1, while this compound selectively enhances monocyte binding and suppresses neutrophil adhesion via protein kinase A (PKA)-mediated inhibition of NF-κB . Toxicity: PGPC is ~2-fold more potent than this compound in inducing apoptosis in macrophages and vascular smooth muscle cells (VSMCs). This is linked to PGPC’s faster internalization and induction of ceramide synthesis via ceramide synthase (CerS), whereas this compound primarily activates acid sphingomyelinase (aSMase) at the plasma membrane . Stability: PGPC remains intact in cell culture medium for 6 hours, while this compound degrades within 2 hours under low-serum conditions .
PHVPC (1-Palmitoyl-2-Hydroxyvaleroyl-sn-Glycero-3-Phosphocholine)
- Metabolic Relationship : PHVPC is the alcohol metabolite of this compound, generated via aldo-keto reductase 1B1 (AKR1B1)-mediated reduction .
- Proinflammatory Potency : PHVPC is 2–4× more potent than this compound in inducing cytokines (e.g., IL-1β, IL-8) and NF-κB activation in macrophages, highlighting the role of reductive metabolism in amplifying this compound’s inflammatory effects .
PONPC (1-Palmitoyl-2-(9'-Oxononanoyl)-sn-Glycero-3-Phosphocholine)
- Structural Difference : PONPC has a longer sn-2 oxidized chain (9-carbon vs. This compound’s 5-carbon) .
- Pathogenicity : PONPC is the most toxic OxPL in cardiac ischemia-reperfusion injury, inducing mitochondrial permeability and ferroptosis in cardiomyocytes at concentrations as low as 1 μM, compared to this compound’s requirement of 10 μM for similar effects .
Functional Comparison in Disease Models
Atherosclerosis
- This compound: Promotes monocyte recruitment and foam cell formation by upregulating scavenger receptors (e.g., CD36) . It also activates aSMase, generating ceramide for apoptotic signaling in VSMCs .
- PGPC : Accelerates plaque instability by stimulating macrophage apoptosis and microparticle release enriched in OxPLs, which propagate inflammation .
Ischemia-Reperfusion Injury
- This compound and PONPC : Both are elevated during ischemia and correlate with infarct size (peak creatine kinase levels). PONPC is more potent in suppressing glutathione peroxidase-4 (GPx4), driving ferroptosis in cardiomyocytes .
Cancer Metastasis
- This compound : Enhances epithelial-mesenchymal transition (EMT) and autophagy in HepG2 and MCF7 cancer cells via AMPK-mTOR signaling, promoting migration and invasion . PGPC’s role in this context remains underexplored.
Metabolic and Signaling Pathways
Clinical and Therapeutic Implications
- Diagnostic Biomarkers: this compound and PONPC levels in plasma or thrombi correlate with myocardial injury severity in STEMI patients, offering prognostic value .
- Therapeutic Targets :
- Anti-POVPC Strategies : Blocking AKR1B1 reduces PHVPC formation and inflammation . The E06 antibody neutralizes this compound’s aldehyde group, mitigating cell death in ischemia-reperfusion models .
- Anti-PGPC Strategies : Inhibiting CerS or scavenger receptors (e.g., CD36) may attenuate PGPC-driven apoptosis .
Biological Activity
Phosphatidylcholine derivatives, particularly oxidized forms like POVPC (1-palmitoyl-2-(5-oxo-valeroyl)-sn-glycero-3-phosphocholine), have garnered attention due to their significant biological activities, especially in the context of inflammation and atherosclerosis. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for disease.
Overview of this compound
This compound is a product of the oxidative modification of phosphatidylcholine, primarily found in oxidized low-density lipoprotein (oxLDL). Its formation is linked to various pathological conditions, particularly cardiovascular diseases. The compound exhibits pro-inflammatory properties and influences cellular signaling pathways that contribute to the progression of atherosclerosis.
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Cytokine Expression :
- This compound has been shown to upregulate the expression of several cytokine genes in macrophages. Specifically, it increases the transcription of interleukins (IL-1β, IL-6, IL-8) and monocyte chemotactic protein 1 (MCP-1) . This cytokine profile suggests a role in promoting inflammatory responses.
- Endothelial Cell Activation :
- Inhibition of Enzymatic Activity :
Table 1: Summary of Key Findings on this compound
Detailed Research Insights
- Inflammation and Atherogenesis : The pro-inflammatory nature of this compound has been linked to its role in atherogenesis. Elevated levels of antibodies against oxidized phospholipids, including this compound, have been associated with coronary artery disease and other cardiovascular conditions .
- Cellular Mechanisms : Studies have indicated that macrophages metabolize this compound through various pathways, including hydrolysis and reduction, which further amplify its pro-inflammatory effects. For instance, treatment with phospholipase inhibitors alters the metabolism of this compound, leading to increased cytokine production .
Implications for Disease
The biological activities of this compound underscore its potential role as a biomarker for oxidative stress-related diseases and as a target for therapeutic intervention in inflammatory conditions such as atherosclerosis. Understanding the precise mechanisms by which this compound influences cellular behavior can provide insights into novel treatment strategies aimed at mitigating its pathological effects.
Q & A
Q. What are the key biochemical properties of POVPC, and how do they influence experimental design?
this compound is an oxidized phospholipid with a reactive aldehyde group at the sn-2 position, enabling Schiff base formation with proteins . Its instability in aqueous environments necessitates strict handling protocols (e.g., storage at -80°C under inert gas) to prevent hydrolysis. Experimental design must account for serum concentration in growth media, as high serum abolishes its proapoptotic effects by promoting degradation . Methodological steps include:
Q. What standardized assays are recommended for evaluating this compound-induced apoptosis in cellular models?
Apoptosis assays should combine quantitative and qualitative measures:
- Flow cytometry with Annexin V/PI staining to distinguish early/late apoptosis .
- Caspase-3/7 activity assays to confirm apoptotic pathways.
- TUNEL assays for DNA fragmentation . Control experiments must include untreated cells and PGPC (a structurally related oxidized phospholipid with distinct transcriptional effects) for comparative analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s apoptotic effects under varying experimental conditions?
this compound’s bioactivity is context-dependent. For example:
- Low serum conditions : Intact this compound induces apoptosis via ceramide generation from acid sphingomyelinase activation .
- High serum conditions : Hydrolysis generates non-apoptotic degradation products, shifting outcomes to antiproliferative effects . Methodological recommendations :
- Pre-screen serum batches for esterase activity.
- Use alkylacyl analogs (e.g., E-POVPC) to stabilize the compound in serum-rich media .
- Include lipidomics profiling to track degradation products .
Q. What experimental strategies differentiate this compound’s protein-level interactions from PGPC’s transcriptional effects?
this compound primarily modifies protein function (e.g., Schiff base adducts), while PGPC regulates gene expression (e.g., cholesterol efflux, inflammation genes) . To dissect mechanisms:
- Proteomics : Use click chemistry or immunoprecipitation to identify this compound-protein adducts.
- Transcriptomics : Perform RNA-seq on PGPC-treated cells to map gene networks (e.g., NF-κB, PPAR-γ) .
- Functional validation : Knockdown targets like ABCA1 (PGPC-regulated) or SMase (this compound-activated) to confirm pathways .
Q. How should researchers address reproducibility challenges in this compound studies?
Reproducibility issues arise from batch-to-batch variability in oxidation products and inadequate reporting. Solutions include:
- Synthesis standardization : Document oxidation conditions (e.g., Cu²⁺ concentration, incubation time) .
- Data transparency : Publish raw lipidomics/proteomics datasets in supplementary materials .
- Inter-lab validation : Share protocols via platforms like Protocols.io and use reference materials (e.g., commercially available oxPL standards) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
